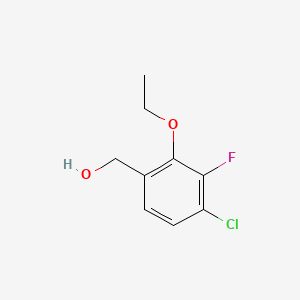
1-(3-Chloro-2,4-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,4-difluorophenyl)ethanol is a chiral compound with significant importance in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including ticagrelor, an anticoagulant used to prevent thrombotic events in patients with acute coronary syndromes . The compound is characterized by its unique structure, which includes a chlorinated and difluorinated phenyl ring attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved using various methods, including chemical and biocatalytic approaches. A common chemical method involves the use of oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, biocatalytic processes are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are commonly used enzymes for this purpose. For instance, ChKRED20 has been shown to catalyze the reduction of the ketone precursor with excellent stereoselectivity (>99% ee). Mutants of ChKRED20, such as L205A, have been developed to enhance the enzyme’s activity and stability, allowing for efficient production of the desired chiral alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: As mentioned, the reduction of the ketone precursor to the alcohol is a key reaction.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in chemical reductions, while biocatalytic reductions use enzymes like KREDs.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with a different fluorine substitution pattern.
1-(3-Chloro-2-fluorophenyl)ethanol: Another closely related compound with a different fluorine substitution pattern.
Uniqueness: 1-(3-Chloro-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals like ticagrelor .
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
InChI Key |
MBEJMEMNJUHHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)



![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)

